(1R)-1-(1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Description
Properties
IUPAC Name |
(1R)-1-(1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c1-3(5)4-6-2-7-8-4;;/h2-3H,5H2,1H3,(H,6,7,8);2*1H/t3-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQKUBMTWVPBFS-HWYNEVGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=NN1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-amino-1,2,4-triazole with an appropriate aldehyde under acidic conditions to form an imine intermediate, which is then reduced to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the ethanamine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various pathogens, including those classified under the ESKAPE pathogens, which are known for their antibiotic resistance. The triazole ring is crucial for binding to the active sites of enzymes involved in bacterial metabolism .
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Variable inhibition |
| Klebsiella pneumoniae | Significant activity noted |
Antifungal Properties
The compound has also been evaluated for antifungal activity. Triazole derivatives are commonly used as antifungal agents due to their ability to inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi. This mechanism has been explored in various studies, highlighting the potential of (1R)-1-(1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride as a lead compound for antifungal drug development .
Study on Antimicrobial Efficacy
A notable study investigated the efficacy of this compound against a panel of resistant bacterial strains. The results demonstrated that certain derivatives exhibited potent activity against Gram-positive bacteria while showing limited effects on Gram-negative species. This selective activity suggests potential for targeted therapeutic applications .
Triazole Derivatives in Cancer Research
Another area of research involves the use of triazole derivatives in cancer therapy. Studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . This highlights the versatility of triazole-containing compounds in developing novel anticancer agents.
Mechanism of Action
The mechanism of action of (1R)-1-(1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with these targets, modulating their activity. This interaction can inhibit or activate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (1R)-1-(1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride and related triazole-containing amines:
Key Observations :
Structural Variations: Triazole Substitution: The position and substituents on the triazole ring significantly influence biological activity. Chain Length: Extending the aliphatic chain (e.g., propanamine in vs. ethanamine in ) could alter binding affinity to target proteins or metabolic stability.
Salt Form: Dihydrochloride salts (e.g., ) generally exhibit higher solubility in aqueous media than monohydrochloride salts (e.g., ), which is advantageous for intravenous formulations.
Applications :
- Pharmaceuticals : Compounds like and are prioritized for drug development due to their hydrogen-bonding triazole cores and amine functionality, which mimic natural ligands in enzymatic active sites .
- Agrochemicals : Methyl-substituted analogs (e.g., ) may serve as precursors for herbicides or fungicides, leveraging triazole’s stability under environmental conditions .
Contradictions and Limitations :
- Pharmacokinetic data (e.g., bioavailability, toxicity) are absent in the provided evidence, limiting direct comparisons.
Biological Activity
(1R)-1-(1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C5H10Cl2N4
- Molar Mass : 199.08 g/mol
- CAS Number : 317830-80-1
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including its antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial activities. For instance, a study demonstrated that compounds with a triazole moiety could inhibit the growth of various pathogens including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
Antiviral Activity
The antiviral potential of triazole derivatives has also been investigated. Studies have shown that certain triazoles can act as neuraminidase inhibitors, which are crucial for viral replication. For example, derivatives were tested against influenza virus strains and demonstrated significant reduction in viral infectivity .
| Compound | Viral Strain | Reduction in Infectivity (%) |
|---|---|---|
| Compound 1 | H3N2 | 90% |
| Compound 2 | H1N1 | 85% |
Anticancer Activity
In terms of anticancer properties, several studies have reported that triazole-containing compounds can induce apoptosis in cancer cell lines. A notable study found that certain derivatives exhibited IC50 values in the range of 15.6 to 23.9 µM against MCF-7 breast cancer cells, indicating potent cytotoxic effects .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 19.7 |
| Compound B | HCT-116 | 22.6 |
Case Studies
- Antimicrobial Screening : A series of triazole derivatives were synthesized and screened for their antimicrobial activity against ESKAPE pathogens. Results indicated that specific modifications to the triazole ring significantly enhanced activity against resistant strains .
- Antiviral Evaluation : In a study assessing the antiviral efficacy against influenza viruses, several triazole derivatives were shown to effectively reduce viral load in infected cell cultures .
- Cytotoxicity Studies : A recent investigation into the cytotoxic effects of various triazole derivatives revealed that certain compounds selectively targeted cancer cells while sparing normal cells, highlighting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1R)-1-(1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions using precursors like 1-(1-triphenylmethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine. Enantiomeric purity is achieved through chiral resolution techniques such as supercritical fluid chromatography (SFC), which separates stereoisomers based on retention times (e.g., 1.41 min for enantiomer I vs. 2.45 min for enantiomer II) . Solvent selection (e.g., polar aprotic solvents) and temperature control are critical to minimize racemization during synthesis.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H NMR) confirms the stereochemical environment and proton assignments, while electrospray ionization mass spectrometry (ESIMS) validates molecular weight. High-performance liquid chromatography (HPLC) and SFC are essential for purity assessment (>95% purity threshold). For example, SFC retention times and peak symmetry are used to verify enantiomeric ratios .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf life. Avoid aqueous solutions unless buffered at pH 4–6, as the dihydrochloride salt may hydrolyze in alkaline conditions .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s interaction with biological targets, and what assays can validate this?
- Methodological Answer : The (1R)-enantiomer may exhibit higher affinity for targets like melanocortin receptors due to spatial compatibility with binding pockets. Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding kinetics (e.g., Kd, IC50). Comparative studies with (1S)-enantiomers can isolate stereospecific effects .
Q. What strategies are effective for optimizing yield in large-scale synthesis while minimizing impurities?
- Methodological Answer : Employ flow chemistry to enhance reaction homogeneity and reduce byproducts. Monitor intermediates via inline FTIR or Raman spectroscopy. Recrystallization using ethanol/water mixtures (7:3 v/v) improves purity, while fractional distillation removes volatile impurities. Process analytical technology (PAT) ensures real-time quality control .
Q. How can researchers design in vivo studies to investigate the compound’s pharmacokinetic profile?
- Methodological Answer : Use radiolabeled (e.g., ¹⁴C) analogs for tracking absorption/distribution in rodent models. Plasma stability assays (e.g., LC-MS/MS) quantify half-life and metabolite formation. Microdosing in primates provides scalable data on bioavailability and blood-brain barrier penetration .
Q. What computational methods predict the compound’s reactivity in novel chemical reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G*) model transition states for triazole ring functionalization. Molecular docking (AutoDock Vina) predicts regioselectivity in cross-coupling reactions. Machine learning platforms (e.g., Chemprop) optimize solvent/reagent choices for desired products .
Contradictions and Limitations
- Stereochemical Stability : reports successful SFC resolution of enantiomers, but notes that Sigma-Aldrich does not provide analytical data for similar compounds, highlighting the need for independent validation of chiral purity .
- Biological Activity : While suggests stress-related therapeutic applications, the compound’s exact mechanism remains unverified in peer-reviewed studies, requiring caution in extrapolating preclinical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
